molecular formula C10H19N3O4 B2999968 tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate CAS No. 1563881-59-3

tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate

Cat. No. B2999968
CAS RN: 1563881-59-3
M. Wt: 245.279
InChI Key: XSXVXWAWKDJTCF-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate, also known as Boc-NHC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of N-hydroxycarbamimidoyl compounds, which have been studied extensively for their ability to inhibit various enzymes and proteins.

Scientific Research Applications

Tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications is in the field of cancer research. tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate has been shown to inhibit the activity of a protein called arginase, which is overexpressed in many types of cancer. By inhibiting arginase, tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate can reduce the production of a molecule called polyamine, which is essential for cancer cell proliferation. This makes tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate a potential candidate for cancer therapy.
tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the activity of an enzyme called monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate can increase the levels of dopamine in the brain, which may improve the symptoms of these diseases.

Mechanism of Action

Tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate works by inhibiting the activity of enzymes and proteins that are involved in various biochemical pathways. It inhibits the activity of arginase by binding to its active site and preventing it from converting arginine to ornithine. It inhibits the activity of MAO-B by binding to its active site and preventing it from oxidizing dopamine.
Biochemical and Physiological Effects:
tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of polyamine in cancer cells, which can inhibit their proliferation. It has also been shown to increase the levels of dopamine in the brain, which may improve the symptoms of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate is its high purity and yield, which makes it a suitable compound for lab experiments. Its ability to inhibit the activity of enzymes and proteins also makes it a valuable tool for studying various biochemical pathways. One of the limitations of tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are many potential future directions for the study of tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate. One direction is to further investigate its potential therapeutic applications in cancer therapy and neurodegenerative diseases. Another direction is to study its effects on other biochemical pathways and enzymes. Additionally, the development of more cost-effective synthesis methods may increase its use in lab experiments.

Synthesis Methods

The synthesis of tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate involves the reaction of tert-butyl 2-(chloromethyl)morpholine-4-carboxylate with hydroxylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with a solution of sodium methoxide in methanol to obtain tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate. This synthesis method has been optimized to yield high purity and high yield of tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate.

properties

IUPAC Name

tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXVXWAWKDJTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC(C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate

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